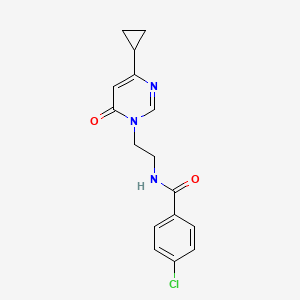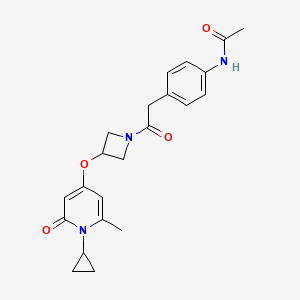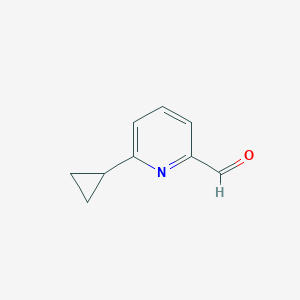
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids .
Synthesis Analysis
Benzofuran-3-carboxylate esters can be synthesized by various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has been utilized in the synthesis of various novel compounds. For instance, it has been used in the facile and inexpensive synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via one-pot reactions (Gao, Liu, Jiang, & Li, 2011). Additionally, it has been employed in creating a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline-3-carboxylic acids (Li, Xu, Li, Gao, & Chen, 2019).
Role in Experimental Models
This compound has also been significant in experimental models. For instance, chronic administration of related compounds to normolipemic rats showed potential in reducing serum cholesterol levels and inhibiting the activity of hepatic enzymes (Goldberg, Mellon, Witiak, & Feller, 1977).
Structural Manipulation and Polymerization Studies
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has played a role in the structural manipulation of compounds for studying properties like thermoreversible polymerization. Such studies involve synthesizing benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, demonstrating variable degrees of π-stacking and nanostructured macromolecular aggregates formation (Cappelli et al., 2007).
Antibacterial and Antifungal Activities
Some derivatives of Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate have been studied for their antibacterial and antifungal activities. For example, a series of benzofuran derivatives have been synthesized and tested for their potential in inhibiting HIV-1 and HIV-2 replication in cell culture (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
One-Pot Synthesis Techniques
Moreover, Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is instrumental in one-pot synthesis methods. An example is the synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and corresponding acids through a one-pot reaction, providing efficient access to these compounds (Gao, Fu, Zhao, & Wang, 2017).
Synthesis of Phenolic Esters and Amides
This compound is also utilized in synthesizing phenolic esters and amides of quinoline-4-carboxylic acid, where it reacts with various substituted phenols and secondary amines. The synthesized compounds are evaluated for antioxidant and antibacterial activity, showing significant potential in these areas (Shankerrao, Bodke, & Mety, 2013).
Eigenschaften
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRYWOGSOUZJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)




![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)




